molecular formula C13H17N3O3S B2717655 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide CAS No. 2415568-65-7

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide

Cat. No. B2717655
CAS RN: 2415568-65-7
M. Wt: 295.36
InChI Key: RTLPMXLJCIVPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide specifically inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction of inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. The drug is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours after oral administration. This compound has a half-life of approximately 8 hours and is metabolized primarily by the liver.

Advantages and Limitations for Lab Experiments

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical trials. The drug has a high degree of selectivity and potency for JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. However, this compound has limitations in terms of its specificity, as it also inhibits other kinases at higher concentrations. In addition, the drug has potential off-target effects that need to be considered when interpreting experimental results.

Future Directions

There are several potential future directions for the development of 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide and related JAK inhibitors. One area of interest is the use of JAK inhibitors in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve greater efficacy and reduce the risk of drug resistance. Another area of research is the identification of biomarkers that can predict response to JAK inhibitors, which could help to personalize treatment for patients with autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in other disease areas, such as cancer and inflammatory bowel disease.

Synthesis Methods

The synthesis of 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, which is converted into the final product through a series of chemical reactions. The synthesis has been optimized for high yield and purity, and is suitable for large-scale production.

Scientific Research Applications

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on autoimmune diseases. The drug has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated significant improvements in symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8-6-11(16-12(14-8)9-2-3-9)13(17)15-10-4-5-20(18,19)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPMXLJCIVPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.